1,5,6-trihydroxy-6',6'-dimethyl-2H-pyrano(2',3':3,4)-2-(3-methylbut-2-enyl)xanthone
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Overview
Description
1,5,6-trihydroxy-6',6'-dimethyl-2H-pyrano(2',3':3,4)-2-(3-methylbut-2-enyl)xanthone is a member of the class of pyranoxanthones that is 3H,7H-pyrano[2,3-c]xanthen-7-one substituted by hydroxy groups at positions 6, 10 and 11, geminal methyl groups at position 3 and a prenyl group at position 5. Isolated from Garcinia lancilimba, it exhibits inhibitory effects on human cancer cell line. It has a role as a metabolite and an antineoplastic agent. It is a member of pyranoxanthones and a polyphenol.
Scientific Research Applications
Anticancer Properties
One of the significant applications of this compound is in the field of anticancer research. The compound, identified from the stem bark of Garcinia lancilimba, demonstrated a moderate inhibitory effect on human breast cancer MDA-MB-435S cell line. This suggests potential for the compound in therapeutic applications against cancer (Yang et al., 2007).
Structural and Spectral Analysis
The structural elucidation of this compound, based on extensive spectral evidence including detailed 2D NMR and HR-MS data, is an essential aspect of research. Understanding the structure helps in exploring its properties and interactions with biological systems. The research on the stem bark of Garcinia lancilimba and Garcinia cowa highlighted the importance of spectral analysis in determining the structure of such complex compounds (Yang et al., 2007; Shen & Yang, 2006).
Chemical Synthesis
Studies also focus on the synthetic aspect of this compound. Synthetic methodologies offer a pathway to obtain these compounds in a laboratory setting, which is crucial for further research and application. The synthesis of related compounds from xanthone derivatives involves multiple steps, including preparation of linear dihydropyranoxanthone, conversion into the pyranoxanthone, and subsequent reactions (Rao & Raghavan, 2013).
Antioxidant Activity
Xanthones, including the compound , have been explored for their antioxidant properties. The ability to scavenge free radicals makes these compounds potentially valuable in combating oxidative stress-related diseases. For instance, compounds isolated from the stem bark of Garcinia polyantha showed antioxidant activities (Lannang et al., 2005).
Properties
Molecular Formula |
C23H22O6 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
6,10,11-trihydroxy-3,3-dimethyl-5-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)5-6-12-17(25)16-18(26)13-7-8-15(24)19(27)22(13)28-21(16)14-9-10-23(3,4)29-20(12)14/h5,7-10,24-25,27H,6H2,1-4H3 |
InChI Key |
NMZYXFLWKXLXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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